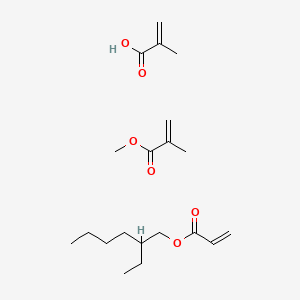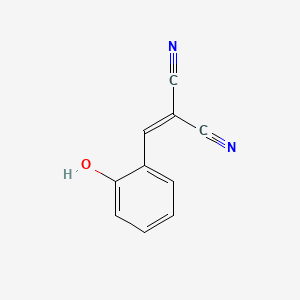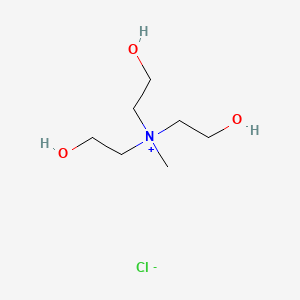
2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
描述
2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from the monomers 2-propenoic acid, 2-methyl-, 2-ethylhexyl 2-propenoate, and methyl 2-methyl-2-propenoate. It is widely used in coatings, adhesives, and other materials due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves free radical polymerization. The process begins with the monomers 2-propenoic acid, 2-methyl-, 2-ethylhexyl 2-propenoate, and methyl 2-methyl-2-propenoate. These monomers are polymerized using initiators such as peroxides or azo compounds under controlled conditions. The reaction is usually carried out at temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are mixed with the initiator and other additives in the reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into the desired form, such as pellets or powders .
化学反应分析
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical coatings.
Industry: Widely used in coatings, adhesives, and sealants due to its excellent adhesion and durability.
作用机制
The polymer exerts its effects through various mechanisms, depending on its application. In coatings and adhesives, it forms strong intermolecular bonds with the substrate, providing excellent adhesion and durability. In drug delivery systems, the polymer matrix controls the release of the drug by diffusion or degradation .
相似化合物的比较
Similar Compounds
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate: Similar in structure but with different monomer composition.
2-Propenoic acid, 2-methyl-, polymer with butyl-2-propenoate: Another similar polymer with different properties due to the butyl group.
Uniqueness
The uniqueness of 2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid lies in its combination of monomers, which imparts specific properties such as flexibility, adhesion, and chemical resistance. This makes it particularly suitable for applications in coatings and adhesives where these properties are essential .
属性
CAS 编号 |
25133-98-6 |
|---|---|
分子式 |
C20H34O6 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C5H8O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4(2)5(6)7-3;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI 键 |
DLHQZBOTVWOEED-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC |
规范 SMILES |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC |
Key on ui other cas no. |
25133-98-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














